7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine
Overview
Description
7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine, also known as BDBO, is a compound that has gained significant attention in scientific research due to its potential biological applications. BDBO is a heterocyclic compound that contains two fused dioxole rings and a benzoxazine ring. The unique chemical structure of BDBO makes it an interesting molecule for studying its mechanism of action and its potential use in various scientific applications.
Mechanism of Action
The mechanism of action of 7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways in bacteria, fungi, and viruses. 7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, by disrupting their cell membrane integrity and interfering with their DNA replication.
Biochemical and Physiological Effects:
7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine can induce apoptosis, or programmed cell death, in various cancer cell lines, including breast cancer and lung cancer cells. 7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine in laboratory experiments is its potent biological activity, which makes it an excellent tool for studying various biological processes. However, the use of 7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine in laboratory experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on 7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine. One possible avenue of research is the development of new drugs based on the chemical structure of 7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine. Another potential direction is the study of the mechanism of action of 7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine in more detail, which could lead to the discovery of new targets for drug development. Additionally, the use of 7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine in combination with other drugs or therapies could enhance its therapeutic potential and reduce its toxicity.
Scientific Research Applications
7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine has been studied extensively in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. One of the most promising applications of 7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine is in the development of new drugs for the treatment of various diseases. 7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine has been shown to exhibit potent antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new antibiotics and antiviral drugs.
properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-2-12-15(21-8-19-12)4-11(1)17-6-10-3-14-16(22-9-20-14)5-13(10)18-7-17/h1-5H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGQFJREIBDKCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=C(C=C2OCN1C4=CC5=C(C=C4)OCO5)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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